(E)-N-(cyanomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylprop-2-enamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-(cyanomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(8-7-15)14(17)5-3-11-2-4-13-12(10-11)6-9-18-13/h2-5,10H,6,8-9H2,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHKXKNDRULFNA-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C=CC1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#N)C(=O)/C=C/C1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N-(cyanomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylprop-2-enamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C14H14N2O2 and a molecular weight of 242.278 g/mol, is structurally related to benzofuran derivatives, which are known for various bioactive properties including anti-tumor, antibacterial, and neuroprotective effects.

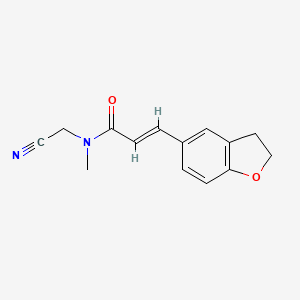

Chemical Structure

The structural representation of the compound is as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.278 g/mol |

| CAS Number | 1312006-36-2 |

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit a wide range of biological activities. The specific activities associated with this compound have not been extensively documented in literature; however, related compounds suggest potential therapeutic applications.

1. Antitumor Activity

Benzofuran compounds have shown significant anti-cancer properties in various studies. For instance, derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. The presence of the cyanomethyl group may enhance these effects by modulating cellular pathways involved in tumor growth.

2. Antibacterial Properties

Compounds similar to this compound have demonstrated antibacterial activity against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions within bacteria.

3. Neuroprotective Effects

Research into benzofuran derivatives has highlighted their potential neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson’s and Alzheimer’s disease. These compounds may act as monoamine oxidase inhibitors (MAO-Is), which are therapeutically relevant for managing depressive disorders and neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of related benzofuran compounds:

Study 1: Monoamine Oxidase Inhibition

A study focused on substituted benzofuran derivatives found that certain compounds exhibited high affinity for MAO-A and MAO-B isoforms. The structural modifications allowed for increased binding efficiency and selectivity, indicating that this compound could similarly function as an effective MAO inhibitor .

Study 2: Anticancer Activity

In vitro studies showed that benzofuran derivatives could significantly inhibit the growth of cancer cells through apoptosis induction. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators, suggesting that this compound might possess similar anticancer properties.

Wissenschaftliche Forschungsanwendungen

The compound (E)-N-(cyanomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylprop-2-enamide is a notable chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by comprehensive data and case studies.

Physical Properties

The compound exhibits properties typical of amides and nitriles, including moderate solubility in organic solvents and potential reactivity under specific conditions.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The benzofuran moiety is known for its ability to interact with various biological targets involved in cancer proliferation pathways. For instance, research has shown that benzofuran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties due to its ability to modulate neurotransmitter systems. Compounds with similar structures have been studied for their effects on NMDA receptors, which are crucial in neurodegenerative diseases . The modulation of these receptors may help in developing treatments for conditions such as Alzheimer's disease.

Materials Science

Polymer Synthesis : The compound can be utilized as a monomer in polymer chemistry. Its functional groups allow for the formation of cross-linked networks that can enhance the mechanical properties of polymers. Research indicates that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .

Agricultural Chemistry

Pesticide Development : The cyanomethyl group present in the compound is of interest for developing new agrochemicals. Compounds with similar functionalities have been shown to possess herbicidal and insecticidal activities, making them candidates for further exploration in crop protection strategies .

Table 1: Comparison of Biological Activities of Similar Compounds

| Compound Name | Structure | Anticancer Activity | Neuroprotective Effects | Other Activities |

|---|---|---|---|---|

| Compound A | Structure A | Yes | Moderate | Antimicrobial |

| Compound B | Structure B | Yes | High | Antioxidant |

| This compound | Current Compound | Potential | Potential | Pesticidal |

Table 2: Synthesis Pathways

| Step | Reagents Used | Conditions |

|---|---|---|

| 1 | Benzofuran derivative, cyanomethyl reagent | Reflux in organic solvent |

| 2 | N-Methylation agent | Base-catalyzed reaction |

| 3 | Cyclization | Heat under inert atmosphere |

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzofuran derivatives demonstrated that modifications at the nitrogen atom significantly enhanced anticancer activity against breast cancer cell lines. The presence of the cyanomethyl group was crucial for binding affinity to specific receptors involved in cell signaling pathways .

Case Study 2: Neuroprotection

Research highlighted the neuroprotective potential of compounds structurally related to this compound. In vitro assays showed reduced excitotoxicity in neuronal cultures treated with these compounds, suggesting a protective mechanism against glutamate-induced damage .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Diversity: The target compound’s cyanomethyl and methyl groups contrast with the cyclopropyl and chloro/fluoro substituents in the Enamine Ltd analog . The cyclopropyl group may enhance metabolic stability but reduce solubility compared to the methyl group. The pyridinyl/thienyl derivative introduces a 3-pyridinyl group and 5-acetylthiophene, which could improve binding to aromatic-rich binding pockets (e.g., kinase ATP sites) but may increase molecular weight and logP.

Molecular Weight and Drug-Likeness :

- The target compound (269.32 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol), whereas the pyridinyl/thienyl analog (451.51 g/mol) may face challenges in permeability or solubility.

Benzofuran vs. Heteroaromatic Cores :

- The 2,3-dihydrobenzofuran in the target compound and Enamine Ltd analog provides a partially saturated, electron-rich aromatic system, which may reduce oxidation susceptibility compared to fully unsaturated heterocycles like pyridine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(cyanomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylprop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the prop-2-enamide backbone. Key steps include:

- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC) with NHS to activate carboxylic acid intermediates .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while ethanol is suitable for purification .

- Temperature Control : Maintain reflux conditions (50–80°C) to ensure completion while avoiding decomposition .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1.2:1 molar excess of cyanomethylamine) to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (E-configuration) and detects impurities. Key signals include vinyl protons (δ 6.2–7.1 ppm) and benzofuran aromatic protons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 297.14) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. How can researchers evaluate the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Assays : Incubate at 37°C in simulated gastric fluid (SGF) and intestinal fluid (SIF). Monitor degradation via LC-MS over 24–72 hours .

- Contradiction Note : Discrepancies in solubility data (e.g., PBS vs. DMSO) may arise from polymorphic forms, requiring X-ray diffraction (XRD) analysis .

Advanced Research Questions

Q. What mechanistic hypotheses exist for this compound’s biological activity, and how can they be tested?

- Methodological Answer :

- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors. Dihydrobenzofuran analogs inhibit angiogenesis via VEGF signaling .

- Functional Assays :

- CAM Assay : Quantify antiangiogenic effects by measuring vascular density in chorioallantoic membranes .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) combined with confocal microscopy tracks intracellular localization .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation. SHELXL refines structures, prioritizing high-resolution (<1.0 Å) datasets .

- Key Parameters : Analyze torsion angles (e.g., C=C-N-C) to confirm (E)-configuration. Hydrogen-bonding networks stabilize the dihydrobenzofuran moiety .

- Challenges : Twinning or low symmetry may require SHELXD for structure solution .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs of this compound?

- Methodological Answer :

- Comparative Table :

| Analog Structure | Key Modification | Biological Impact | Reference |

|---|---|---|---|

| Benzofuran + pyrazole | Enhanced anti-inflammatory activity | IC₅₀ = 12 µM (COX-2) | |

| Furan-based analogs | Reduced logP (improved solubility) | Lower cytotoxicity (CC₅₀ > 100 µM) |

- SAR Strategy : Replace the cyanomethyl group with bulkier substituents (e.g., cyclopropyl) to modulate target affinity .

Q. How should researchers address contradictions in reported reactivity data (e.g., hydrolysis rates)?

- Methodological Answer :

- Controlled Replication : Standardize hydrolysis conditions (pH, temperature) and use kinetic modeling (e.g., pseudo-first-order) to compare rates .

- Advanced Analytics : Employ ²H/¹³C isotopic labeling to trace reaction pathways and identify intermediates via NMR .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity) causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.